molecular formula C18H16BrClN2O3 B6114916 (2Z)-5-Bromo-4-chloro-2-({[(2,3-dimethoxyphenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one

(2Z)-5-Bromo-4-chloro-2-({[(2,3-dimethoxyphenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one

Cat. No.: B6114916
M. Wt: 423.7 g/mol
InChI Key: IZLRBHFYRFRLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-5-Bromo-4-chloro-2-({[(2,3-dimethoxyphenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-Bromo-4-chloro-2-({[(2,3-dimethoxyphenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Halogenation: The indole core is then subjected to halogenation using bromine and chlorine reagents to introduce the bromine and chlorine atoms at specific positions on the indole ring.

    Aminomethylation: The dimethoxyphenyl group is introduced through a Mannich reaction, where the indole derivative reacts with formaldehyde and the dimethoxyphenylamine under acidic conditions to form the aminomethylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-Bromo-4-chloro-2-({[(2,3-dimethoxyphenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted indole derivatives with new functional groups replacing the halogens.

Scientific Research Applications

(2Z)-5-Bromo-4-chloro-2-({[(2,3-dimethoxyphenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-5-Bromo-4-chloro-2-({[(2,3-dimethoxyphenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-5-Bromo-4-chloro-2-({[(2,3-dimethoxyphenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one is unique due to its specific combination of bromine, chlorine, and dimethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-4-chloro-2-[(2,3-dimethoxyphenyl)methyliminomethyl]-1H-indol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O3/c1-24-14-5-3-4-10(18(14)25-2)8-21-9-13-17(23)15-12(22-13)7-6-11(19)16(15)20/h3-7,9,22-23H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLRBHFYRFRLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.